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Compound of Interest

Compound Name:
4-(Pyrrolidin-1-yl)oxane-4-

carboxamide

CAS No.: 1797121-22-2

Cat. No.: B1528283

Get Quote

Compound Focus: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide Application: Fragment-Based

Drug Discovery (FBDD) & Diversity-Oriented Synthesis (DOS) Screening Target Class: GPCRs

(Chemokine/Opioid), Serine Proteases (DPP-IV)

Introduction & Mechanistic Rationale
4-(Pyrrolidin-1-yl)oxane-4-carboxamide represents a class of "privileged structures" in

medicinal chemistry characterized by a gem-disubstituted tetrahydropyran (oxane) ring. Unlike

flexible piperidine or cyclohexane analogs, this scaffold utilizes the Thorpe-Ingold Effect (Gem-

Disubstituent Effect) to pre-organize the molecule into a bioactive conformation.

The Pharmacological Advantage[1]
Conformational Locking: The steric bulk of the pyrrolidine and carboxamide groups at the

same carbon (C4) forces the pyran ring into a specific chair conformation. This reduces the

entropic penalty upon protein binding, potentially increasing affinity by 10-100 fold compared

to mono-substituted analogs.
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Physicochemical Balance: The oxane oxygen lowers lipophilicity (

) compared to cyclohexane, improving metabolic stability and solubility—critical factors for
reducing attrition in HTS hits.

Vector Positioning: The scaffold rigidly orients the basic nitrogen (pyrrolidine) and the

hydrogen-bond donor/acceptor (carboxamide) in a defined vector, making it an ideal probe

for class A GPCRs and protease active sites.

Mechanistic Diagram: The Thorpe-Ingold Lock
The following diagram illustrates how the gem-disubstitution restricts bond rotation, favoring the

"bound" state.
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Caption: The gem-disubstitution at C4 forces the substituents into an equatorial/axial

orientation, minimizing the entropy loss (

) required for binding to the target protein.

HTS Assay Design & Workflow
When screening libraries containing 4-(Pyrrolidin-1-yl)oxane-4-carboxamide, the assay must

be designed to detect weak-to-moderate affinity interactions (typical of fragments) while

avoiding false positives due to the basic pyrrolidine nitrogen.

Recommended Assay Formats
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Target Class Assay Type Readout Rationale

GPCRs (e.g., CCR5,

Opioid)
FLIPR Calcium Flux

Fluorescence (

dye)

Functional readout

detects

agonism/antagonism;

robust against weak

fluorescence of the

scaffold.

Proteases (e.g., DPP-

IV)
Fluorogenic Cleavage

Fluorescence Intensity

(AMC/R110)

The scaffold mimics

the P1/P2 amino acid

residues; competitive

inhibition is easily

quantified.

General Binding TR-FRET / HTRF Ratio (665/620 nm)

Ratiometric readout

minimizes interference

from compound

autofluorescence or

precipitation.

Screening Workflow Diagram
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Assay Execution
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Caption: Standardized HTS workflow for screening 4-(Pyrrolidin-1-yl)oxane-4-carboxamide
libraries, utilizing acoustic dispensing to minimize DMSO carryover.

Detailed Experimental Protocol
Path A: Enzymatic Inhibition Assay (e.g., DPP-IV Target)
This protocol validates the scaffold as a competitive inhibitor mimic.

Materials:

Compound: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (10 mM in DMSO).

Buffer: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Substrate: Gly-Pro-AMC (Fluorogenic,

matched).

Enzyme: Recombinant human DPP-IV (0.1 nM final).

Step-by-Step Procedure:

Source Plate Prep: Centrifuge the compound source plate (1000 rpm, 1 min) to remove air

bubbles.

Dispensing: Use an Echo 650 acoustic dispenser to transfer 20 nL of compound into a 384-

well black, low-volume assay plate (Final conc: 10

M). Include DMSO controls (Min signal) and Reference Inhibitor (Max signal).

Enzyme Addition: Dispense 5

L of Enzyme Solution (0.2 nM) using a Multidrop Combi.

Critical Step: Centrifuge plate (1000 rpm, 30 sec) and incubate for 15 minutes at Room

Temperature (RT) to allow compound-enzyme equilibration.

Substrate Addition: Dispense 5
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L of Substrate Solution (20

M Gly-Pro-AMC). Final assay volume = 10

L.

Kinetic Read: Immediately transfer to a plate reader (e.g., PerkinElmer EnVision).

Settings: Ex 355 nm / Em 460 nm.

Mode: Kinetic read (every 2 min for 30 min).

Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative

to DMSO controls.

Path B: GPCR Functional Assay (Cell-Based Calcium
Flux)
This protocol assesses the scaffold's ability to modulate receptor signaling.

Materials:

Cells: CHO-K1 cells stably expressing the target GPCR (e.g., CCR5).

Dye: Fluo-8 NW Calcium Assay Kit.

Agonist: Reference agonist (EC80 concentration) for antagonist mode.

Step-by-Step Procedure:

Cell Plating: Plate 10,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate

overnight at 37°C/5% CO2.

Dye Loading: Remove media and add 20

L of Fluo-8 dye loading buffer. Incubate 45 min at 37°C, then 15 min at RT.

Compound Addition: Transfer 10

L of 3X compound solution (prepared in HBSS buffer) to the cell plate.
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Note: The scaffold is polar; ensure final DMSO < 0.5% to prevent artifactual calcium

release.

Baseline Read: Measure fluorescence on FLIPR Tetra for 10 seconds (baseline).

Stimulation: Inject 10

L of 4X Reference Agonist.

Measurement: Monitor fluorescence flux for 90-120 seconds.

Data Calculation: Calculate Max-Min RFU. Normalize to % Response.

Data Analysis & Quality Control
Quantitative Parameters
Summarize your assay performance using the following metrics before declaring hits.

Metric Acceptable Range Formula / Notes

Z-Prime (Z') > 0.5
$1 - \frac{3(\sigma_p +

\sigma_n)}{

Signal-to-Background (S/B) > 3.0

Coefficient of Variation (CV) < 5% (For DMSO controls)

Hit Cutoff Mean + 3SD
Statistical threshold for

identifying active compounds.

Troubleshooting Common Issues
Low Solubility / Precipitation: The carboxamide is polar, but the gem-disubstitution can create

crystal packing issues. If "snow" is observed in wells, reduce concentration to 5

M or add 0.01% Triton X-100.

False Positives (Promiscuity): The basic pyrrolidine nitrogen can interact with acidic patches

on proteins non-specifically. Always run a counter-screen against an unrelated protein (e.g.,
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AmpC beta-lactamase) to rule out aggregation or non-specific binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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